3,5,7-Trifluoroadamantane-1-carboxylic acid
Übersicht
Beschreibung
3,5,7-Trifluoroadamantane-1-carboxylic acid is a fluorinated derivative of adamantane, a compound known for its rigid, cage-like structure. This compound is characterized by the presence of three fluorine atoms at the 3, 5, and 7 positions of the adamantane framework, along with a carboxylic acid group at the 1 position. The molecular formula of this compound is C11H13F3O2, and it has a molecular weight of 234.22 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trifluoroadamantane-1-carboxylic acid typically involves the fluorination of adamantane derivatives. One common method includes the use of fluorinating agents such as Ishikawa’s reagent.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3,5,7-Trifluoroadamantane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form other derivatives or reduced to form alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Fluorinating Agents: Ishikawa’s reagent is commonly used for introducing fluorine atoms.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, esters, and alcohols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,5,7-Trifluoroadamantane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with unique properties due to the presence of fluorine atoms
Wirkmechanismus
The mechanism of action of 3,5,7-Trifluoroadamantane-1-carboxylic acid involves its interaction with molecular targets through its fluorine atoms and carboxylic acid group. The fluorine atoms can enhance the compound’s lipophilicity and stability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These properties make it a valuable compound for studying enzyme inhibition and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane-1-carboxylic acid: Lacks the fluorine atoms, making it less lipophilic and stable compared to 3,5,7-Trifluoroadamantane-1-carboxylic acid.
1,3,5-Trifluoroadamantane: Similar fluorination pattern but lacks the carboxylic acid group, limiting its applications in certain reactions
Uniqueness
This compound is unique due to the combination of fluorine atoms and a carboxylic acid group, which imparts distinct chemical and physical properties. This makes it a versatile compound for various scientific and industrial applications .
Biologische Aktivität
3,5,7-Trifluoroadamantane-1-carboxylic acid is a fluorinated derivative of adamantane, which has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which enhances its metabolic stability and bioavailability. The following sections detail its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
This compound (CHFO) is synthesized through various methods, including the saponification of methyl 3,5,7-trifluoroadamantane-1-carboxylate. The compound appears as a white solid with a melting point of 198-199°C . The introduction of fluorine atoms at specific positions on the adamantane structure enhances its lipophilicity while maintaining metabolic stability .
Mechanisms of Biological Activity
The biological activity of this compound is primarily linked to its interaction with the P2X7 purinoreceptor. This receptor plays a crucial role in mediating inflammatory responses and is implicated in various neuroinflammatory diseases. The compound acts as an antagonist to the P2X7 receptor, inhibiting ATP-induced pore formation and subsequent inflammatory cytokine release .
Therapeutic Applications
Research indicates that this compound may have therapeutic potential in treating neurological disorders such as Parkinson's disease and memory loss. Its ability to modulate P2X7 receptor activity suggests it could alleviate symptoms associated with neuroinflammation . Additionally, the compound has shown promise in addressing bacterial and viral infections due to its broad-spectrum activity .
Case Studies and Experimental Data
- P2X7 Receptor Inhibition : In vitro studies demonstrated that this compound effectively inhibits P2X7 receptor-mediated calcium influx in both human and mouse models. The degree of inhibition was found to correlate with the number of fluorine substitutions on the adamantane core .
- Cytokine Release : Functional assays indicated that treatment with this compound significantly reduced the secretion of pro-inflammatory cytokines such as IL-1β in THP-1 monocytic cells stimulated with ATP .
- Neuroprotective Effects : Animal models treated with the compound exhibited reduced symptoms associated with neurodegenerative conditions, suggesting a protective effect against neuronal damage .
Data Summary Table
Parameter | Value/Description |
---|---|
Chemical Formula | CHFO |
Melting Point | 198-199°C |
Mechanism of Action | P2X7 receptor antagonist |
Therapeutic Applications | Neurological disorders, infections |
Key Findings | Inhibition of IL-1β release; neuroprotection |
Eigenschaften
IUPAC Name |
3,5,7-trifluoroadamantane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O2/c12-9-1-8(7(15)16)2-10(13,4-9)6-11(14,3-8)5-9/h1-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRDOUHHJWRTHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901862 | |
Record name | NoName_1037 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60901862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214557-89-8 | |
Record name | 3,5,7-trifluoroadamantane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.